8-(4-Chlorophenyl)-6-methylquinolin-7-ol
CAS No.:
Cat. No.: VC13992257
Molecular Formula: C16H12ClNO
Molecular Weight: 269.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12ClNO |
|---|---|
| Molecular Weight | 269.72 g/mol |
| IUPAC Name | 8-(4-chlorophenyl)-6-methylquinolin-7-ol |
| Standard InChI | InChI=1S/C16H12ClNO/c1-10-9-12-3-2-8-18-15(12)14(16(10)19)11-4-6-13(17)7-5-11/h2-9,19H,1H3 |
| Standard InChI Key | MBJZZLJVIGOPIJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C(=C1O)C3=CC=C(C=C3)Cl)N=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The structural uniqueness of 8-(4-Chlorophenyl)-6-methylquinolin-7-ol arises from its substitution pattern on the quinoline scaffold. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 269.72 g/mol |
| IUPAC Name | 8-(4-chlorophenyl)-6-methylquinolin-7-ol |
| Canonical SMILES | CC1=CC2=C(C(=C1O)C3=CC=C(C=C3)Cl)N=CC=C2 |
| InChI Key | MBJZZLJVIGOPIJ-UHFFFAOYSA-N |
The hydroxyl group at position 7 enhances hydrogen-bonding capacity, while the chlorophenyl moiety contributes to lipophilicity, influencing its pharmacokinetic profile.
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of 8-(4-Chlorophenyl)-6-methylquinolin-7-ol typically involves condensation reactions and cyclization processes. A common approach utilizes 4-chlorobenzaldehyde and 6-methylquinoline derivatives as starting materials. Key steps include:
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Aldol Condensation: Formation of the quinoline backbone via base-catalyzed condensation.
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Cyclization: Acid-mediated closure of the heterocyclic ring.
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Functionalization: Introduction of the chlorophenyl group through nucleophilic aromatic substitution.
Catalytic Enhancements
Catalysts such as Lewis acids (e.g., ) or transition metals (e.g., palladium) are employed to improve yield and regioselectivity. Solvent systems like ethanol or dimethylformamide (DMF) optimize reaction kinetics.
Biological Activities and Mechanistic Insights
Antimicrobial Properties
8-(4-Chlorophenyl)-6-methylquinolin-7-ol exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria. Proposed mechanisms include:
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DNA Gyrase Inhibition: Interference with bacterial DNA replication by binding to the gyrase-DNA complex.
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Membrane Disruption: Interaction with lipid bilayers, leading to increased permeability.
| Microbial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Pseudomonas aeruginosa | 50.0 |
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 18.2 |
| A549 (Lung Cancer) | 22.7 |
| HeLa (Cervical Cancer) | 15.4 |
Pharmacological Applications
Drug Development
The compound’s dual antimicrobial and anticancer activities position it as a lead candidate for multitarget therapeutics. Structural analogs are being explored to enhance solubility and reduce off-target effects.
Combination Therapies
Synergistic effects with conventional antibiotics (e.g., ciprofloxacin) and chemotherapeutics (e.g., doxorubicin) have been observed, suggesting utility in combination regimens.
Future Research Directions
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Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.
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In Vivo Efficacy: Validate anticancer and antimicrobial activities in animal models.
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Structure-Activity Relationships (SAR): Modify substituents to optimize bioactivity and reduce toxicity.
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